2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of aromatic acids It features a bromine atom and a methyl group attached to a benzene ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid typically involves the bromination of 2-methylphenylacetic acid followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to increase yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Bromo-5-methylphenyl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyacetic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzoic acid: Similar in structure but lacks the hydroxyacetic acid moiety.
2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a methyl group.
2-(5-Bromo-2-methylphenyl)acetic acid: Similar but lacks the hydroxy group.
Uniqueness
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the hydroxyacetic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
SGCZQAQZVOHCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(C(=O)O)O |
Origin of Product |
United States |
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